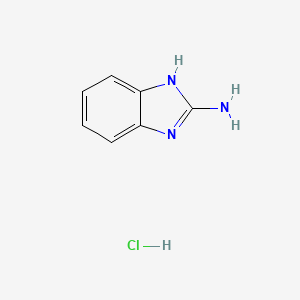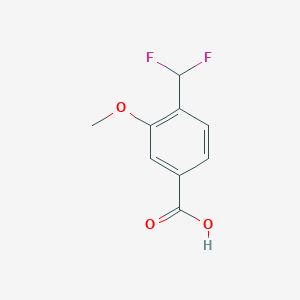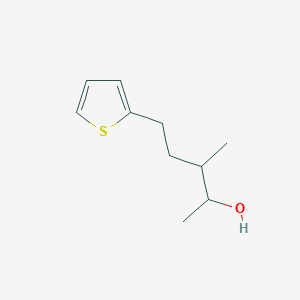
(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine typically involves the reaction of 4-chlorophenol with a suitable methylating agent to form 4-chlorophenylmethyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. The hydrazone undergoes cyclization with a suitable carboxylic acid derivative to form the oxadiazole ring. Finally, the oxadiazole is aminated to introduce the methanamine group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions may produce various substituted derivatives .
Aplicaciones Científicas De Investigación
(5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of (5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparación Con Compuestos Similares
Similar Compounds
5-[(4-chlorophenoxy)methyl]-1H-1,2,3,4-tetrazole: This compound has a similar structure but contains a tetrazole ring instead of an oxadiazole ring.
5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring and has been studied for its corrosion inhibition properties.
Uniqueness
The uniqueness of (5-((4-Chlorophenoxy)methyl)-1,2,4-oxadiazol-3-yl)methanamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and methanamine group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C10H10ClN3O2 |
|---|---|
Peso molecular |
239.66 g/mol |
Nombre IUPAC |
[5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine |
InChI |
InChI=1S/C10H10ClN3O2/c11-7-1-3-8(4-2-7)15-6-10-13-9(5-12)14-16-10/h1-4H,5-6,12H2 |
Clave InChI |
YZLHWUNJDZFITA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC2=NC(=NO2)CN)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


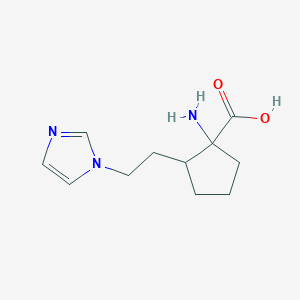

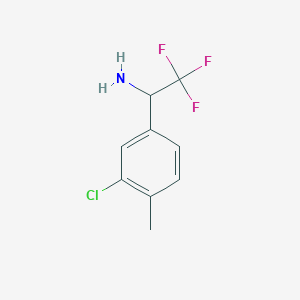
![Sodium3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}-2,2-difluoropropanoate](/img/structure/B13573414.png)
![3-(7-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13573425.png)
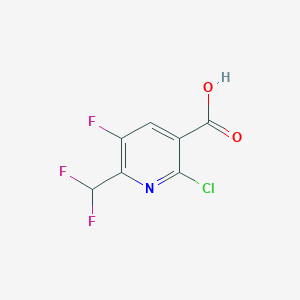
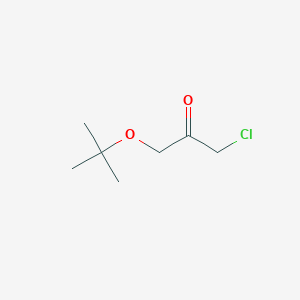
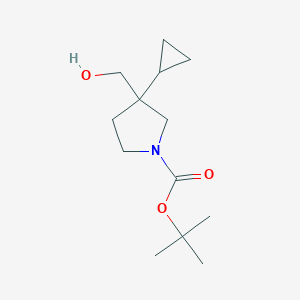
phenyl]formamido})methyl}benzamide](/img/structure/B13573461.png)
